

# Application Notes and Protocols: O'-(Carboxymethyl)fluoresceinamide Maleimide for Thiol Conjugation

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## Compound of Interest

Compound Name: O'-(Carboxymethyl)fluoresceinamide

Cat. No.: B3039172

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## Introduction

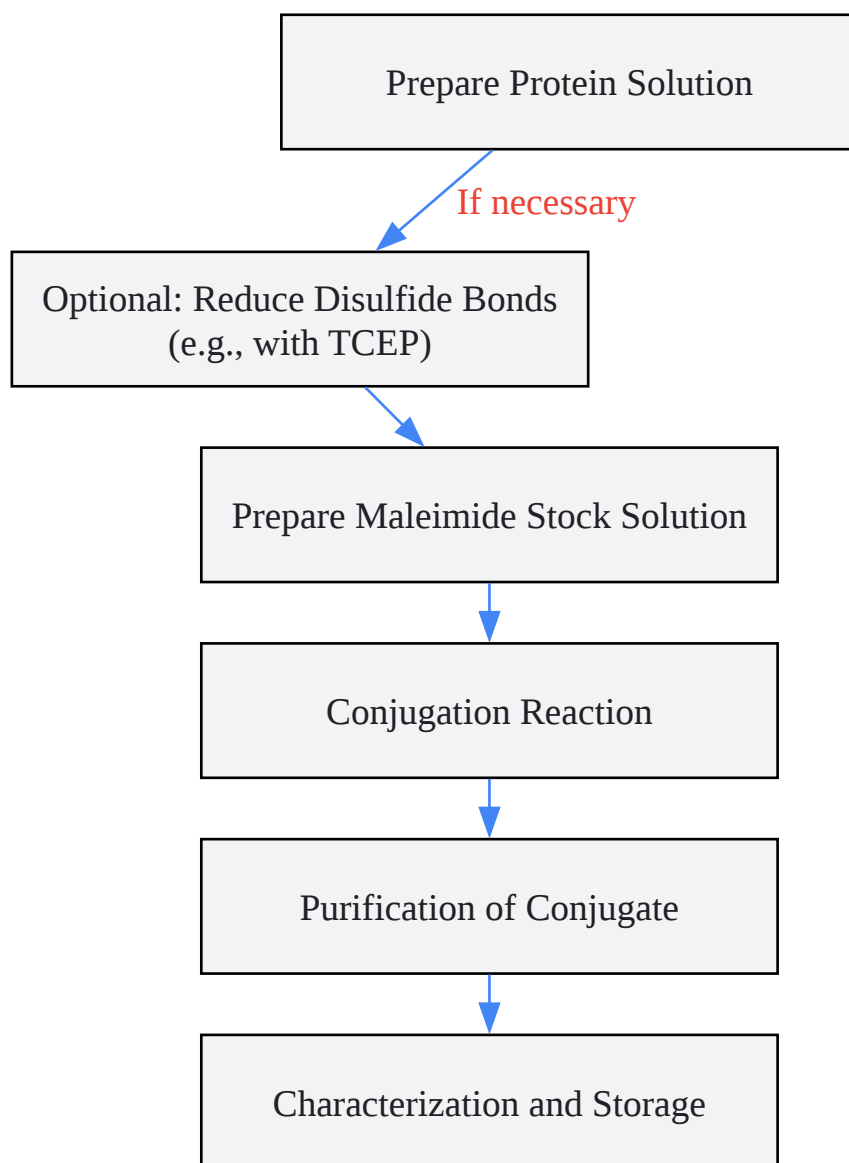
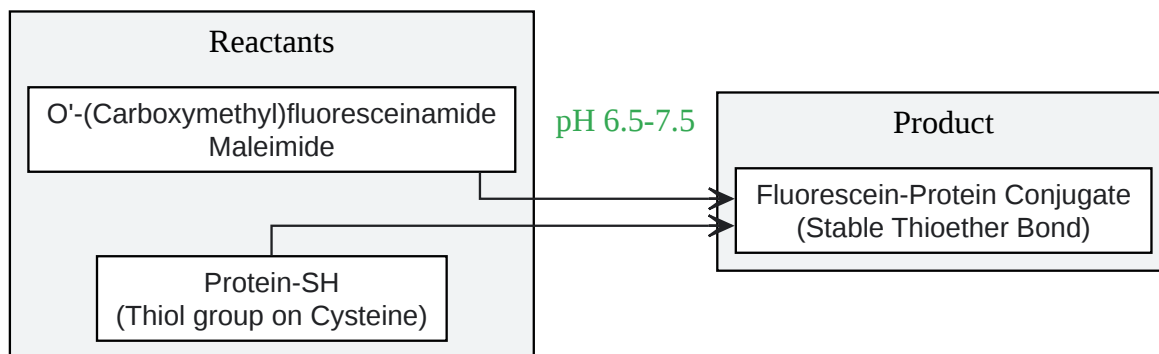
**O'-(Carboxymethyl)fluoresceinamide** maleimide is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond under mild pH conditions.[2][3][4] This specific and efficient conjugation chemistry makes it an invaluable tool for introducing a fluorescent label for detection and quantification in various applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence polarization assays.[1][5]

The fluorescein moiety of the molecule is a well-characterized fluorophore with excitation and emission maxima around 494 nm and 518 nm, respectively, making it compatible with standard fluorescence detection instrumentation.[3]

## Chemical Principle

The conjugation of **O'-(Carboxymethyl)fluoresceinamide** maleimide to a thiol-containing molecule, such as a protein with cysteine residues, proceeds via a Michael addition reaction. The maleimide group acts as an electrophile and reacts with the nucleophilic thiol group of a

cysteine residue to form a stable, covalent thioether linkage.<sup>[4]</sup> This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.<sup>[3][4]</sup> At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.<sup>[3][4]</sup> Above pH 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide can also occur.<sup>[3]</sup>



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